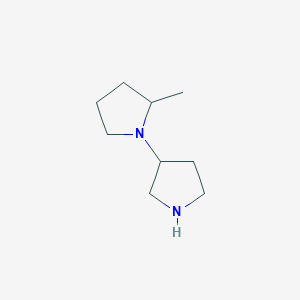2-Methyl-1-pyrrolidin-3-ylpyrrolidine
CAS No.:
Cat. No.: VC14323190
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C9H18N2 |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 2-methyl-1-pyrrolidin-3-ylpyrrolidine |
| Standard InChI | InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3 |
| Standard InChI Key | KHAUVQIIEQSBGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN1C2CCNC2 |
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound consists of two pyrrolidine rings (five-membered saturated heterocycles containing four carbon atoms and one nitrogen atom). The primary ring is substituted with a methyl group at the second carbon (), while the secondary pyrrolidine ring is attached at the third carbon () of the primary ring. This configuration introduces stereochemical complexity, as the pyrrolidine rings can adopt multiple conformations. The nitrogen atoms in both rings contribute to the molecule’s basicity, with pKa values typical of aliphatic amines (approximately 10–11).
The IUPAC name, 2-methyl-1-pyrrolidin-3-ylpyrrolidine, reflects its substitution pattern. The SMILES notation and InChIKey provide unambiguous representations of its structure.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.25 g/mol |
| Hydrogen Bond Donors | 2 (N–H groups) |
| Hydrogen Bond Acceptors | 2 (lone pairs on N atoms) |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 15.3 Ų |
Synthesis and Characterization
Analytical Characterization
Post-synthesis, the compound is typically characterized using:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the connectivity and stereochemistry. For instance, the methyl group at appears as a triplet (~1.2 ppm) due to coupling with adjacent protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at , consistent with the molecular weight.
-
X-ray Crystallography: Single-crystal studies resolve the spatial arrangement of atoms, particularly the chair conformations of the pyrrolidine rings.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 2-Methyl-1-pyrrolidin-3-ylpyrrolidine | Not yet reported | – |
| Rolipram (PDE4 inhibitor) | Phosphodiesterase 4 | 220 |
| SB-649915 (5-HT₁A agonist) | Serotonin receptor | 1.2 |
Chemical Applications
Catalysis and Ligand Design
The compound’s nitrogen atoms can coordinate to transition metals, enabling its use in:
-
Asymmetric Catalysis: Chiral pyrrolidine ligands are pivotal in enantioselective synthesis (e.g., proline-based organocatalysts).
-
Coordination Polymers: Self-assembly with metal ions could yield porous materials for gas storage or separation.
Supramolecular Chemistry
The bicyclic framework may participate in host-guest interactions, particularly with crown ethers or cyclodextrins, facilitating sensor development.
Future Research Directions
-
Pharmacological Profiling: High-throughput screening against disease-relevant targets.
-
Synthetic Optimization: Developing enantioselective routes to access specific stereoisomers.
-
Material Science Applications: Exploring its role in metal-organic frameworks (MOFs).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume